Remacemide

NMDA receptor antagonism Ion channel blockade Excitotoxicity

Researchers studying excitotoxicity face interpretive challenges with direct-acting NMDA antagonists that lack metabolic activation dynamics. Remacemide addresses this as a quantitatively characterized prodrug: • Parent IC₅₀ 67 µM → metabolite AR-R12495XX IC₅₀ 0.7 µM at NMDA receptors (~100-fold shift), enabling temporal dissection of neuroprotection in ischemia/TBI models. • Na⁺ channel IC₅₀: parent 160.6 µM → metabolite 85.1 µM; distinct dual pharmacology versus MK-801 or felbamate. • Preserved cognitive function in operant learning paradigms-unlike lamotrigine, felbamate, carbamazepine, or phenytoin. Supplied with comprehensive CoA. Bulk quantities available for chronic dosing studies.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 128298-28-2
Cat. No. B164367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemacemide
CAS128298-28-2
Synonyms2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide
FPL 12924AA
FPL-12944AA
PR 934-423
PR-934-423
remacemide
remacemide monohydrochloride, (+-)-isome
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
InChIInChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
InChIKeyYSGASDXSLKIKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remacemide (CAS 128298-28-2): Pharmacological Profile and Research-Grade NMDA Antagonist for Experimental Neurology


Remacemide is a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor that also exhibits sodium channel blocking properties [1]. It functions as a prodrug, with its major active metabolite, desglycinyl-remacemide (AR-R12495XX), demonstrating significantly enhanced potency at both NMDA receptors and voltage-gated sodium channels [1]. Preclinical and clinical investigations have explored its utility as an anticonvulsant and neuroprotective agent in models of epilepsy, ischemia, traumatic brain injury, Parkinson's disease, and Huntington's disease, establishing it as a valuable tool compound for studying excitotoxicity and ion channel modulation in neurological research [2].

Critical Differentiation: Why Remacemide's Unique Prodrug-Metabolite Axis Precludes Simple Substitution


Remacemide cannot be directly interchanged with other NMDA antagonists or sodium channel blockers due to its distinct dual pharmacology and critical reliance on metabolic activation. Unlike direct-acting agents such as MK-801 (dizocilpine) or felbamate, remacemide is a prodrug that undergoes hepatic desglycination to yield AR-R12495XX, a metabolite that is over 6-fold more potent at inhibiting sodium channel firing [1] and approximately 100-fold more potent at displacing MK-801 binding [2]. This metabolic conversion profoundly alters the compound's in vivo efficacy, pharmacokinetic profile, and side-effect liability. Furthermore, remacemide exhibits a unique cognitive safety profile in preclinical models of learning and memory, which distinguishes it from many first-generation anticonvulsants [3]. Consequently, substituting remacemide with a direct-acting NMDA antagonist or a pure sodium channel blocker would fundamentally alter the experimental system, potentially negating the specific pharmacological signature that defines its utility in neurological research models.

Remacemide vs. Comparator Quantitative Differentiation: A Procurement-Focused Evidence Matrix


NMDA Receptor Affinity and Potency: Remacemide vs. Its Own Active Metabolite and MK-801

Remacemide exhibits weak intrinsic NMDA receptor antagonism compared to its active desglycinyl metabolite (AR-R12495XX). In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, (±)-remacemide inhibited NMDA-evoked currents with IC50 values of 67-75 µM [1]. In contrast, the S(+)-des-glycine metabolite was approximately 100-fold more potent, with an IC50 of 0.7 µM [1]. This potency differential is further substantiated by binding studies, where the metabolite was 100-fold more potent at displacing [3H]MK-801 binding from synaptic membranes [2].

NMDA receptor antagonism Ion channel blockade Excitotoxicity

Sodium Channel Inhibition: Potency of Parent vs. Metabolite and Comparator Anticonvulsants

In rat cortical synaptosomes, remacemide reduced veratridine-stimulated Na+ influx with an IC50 of 160.6 µM, achieving 30.7% of control levels [1]. Its desglycinyl metabolite was significantly more potent (IC50 = 85.1 µM; 13.2% of control) [1]. Direct comparison to established anticonvulsants revealed that remacemide's sodium channel inhibition is intermediate: carbamazepine showed an IC50 of 325.9 µM (20.1% of control), while lamotrigine was more potent (IC50 = 23.0 µM; 27.9% of control) [1].

Sodium channel blockade Anticonvulsant mechanism Neuronal excitability

Preclinical Cognitive Safety Profile: Minimal Disruption vs. Other Anticonvulsants

In a novel operant learning paradigm designed to assess cognitive disruption, remacemide hydrochloride (tested at 3x and 10x its MES ED50) did not impair acquisition of the lever-pressing task, similar to its analog FPL 15896AR [1]. In contrast, several comparator anticonvulsants including clonazepam, lamotrigine, MK-801, phenobarbital, felbamate, phenytoin, and carbamazepine significantly increased the time required to achieve the task criterion (FR3) relative to vehicle control [1]. Among these, clonazepam, MK-801, and phenytoin caused robust enough disruption to significantly reduce total reinforcers delivered [1].

Cognitive impairment Behavioral pharmacology Anticonvulsant side effects

Adjunctive Epilepsy Therapy: Modest Efficacy vs. Placebo

In a randomized, double-blind, placebo-controlled trial of 28 patients with refractory epilepsy, adjunctive remacemide hydrochloride (150 mg q.i.d. for 4 weeks) reduced baseline median seizure frequency by 33% compared to placebo (P = 0.041) [1]. A ≥50% reduction in seizure frequency was achieved by 30% of patients on remacemide versus 9% on placebo [1]. A larger, dose-ranging study (252 patients) found a dose-dependent increase in responder rates: at 1200 mg/day, 23% of patients achieved a ≥50% reduction in seizure frequency, compared to 7% on placebo (P = 0.016) [2].

Refractory epilepsy Adjunctive therapy Seizure frequency

Neuroprotective Efficacy in Traumatic Brain Injury: Lesion Volume Reduction vs. Control

In a rat model of fluid-percussion brain injury, intravenous administration of remacemide hydrochloride (10 and 25 mg/kg) 15 minutes post-injury significantly reduced cortical lesion volume (P < 0.05) measured at 48 hours post-injury using tetrazolium salt staining [1]. Neither dose improved post-traumatic memory function in the Morris water maze [1].

Traumatic brain injury Neuroprotection Lesion volume

NMDA Antagonist Behavioral Toxicity in Primates: Remacemide vs. MK-801

Chronic exposure to remacemide (50 mg/kg/day) in juvenile rhesus monkeys impaired learning (IRA task) and this effect persisted after drug discontinuation, whereas MK-801 had no effect on learning but transiently increased motivation [1]. This differential cognitive-behavioral toxicity profile distinguishes remacemide from the more selective NMDA antagonist MK-801.

Cognitive development NMDA antagonist toxicity Primate behavior

Remacemide: Validated Research Applications Based on Quantitative Differentiation


Investigating Prodrug Activation and NMDA Receptor Modulation in Excitotoxicity Models

Remacemide's defined metabolic conversion to a 100-fold more potent NMDA antagonist (AR-R12495XX) makes it an ideal tool compound for studying the temporal dynamics of prodrug activation and its impact on neuroprotection. Researchers can leverage the quantitative IC50 shift (from 67 µM to 0.7 µM) to design experiments that dissect the relative contributions of parent and metabolite to overall neuroprotection in models of ischemia, traumatic brain injury, or status epilepticus [1][2].

Behavioral Pharmacology Studies Requiring Minimal Cognitive Interference

For studies where maintaining baseline cognitive function is paramount, remacemide's demonstrated lack of disruption in operant learning acquisition (unlike lamotrigine, felbamate, carbamazepine, and phenytoin) positions it as a preferred anticonvulsant or neuroprotectant [3]. This application is particularly relevant for chronic dosing paradigms in rodents where learning and memory tasks are primary endpoints.

Adjunctive Anticonvulsant Therapy in Refractory Epilepsy Models

Remacemide's clinical trial data provide a quantitative benchmark for its efficacy as an add-on therapy in refractory epilepsy, with a 30% responder rate at 150 mg q.i.d. [4] and a dose-dependent increase up to 23% at 1200 mg/day [5]. This evidence supports its use as a positive control or reference compound in preclinical studies evaluating novel adjunctive therapies for drug-resistant seizures.

Comparative Neuroprotection in Acute Brain Injury Models

The demonstrated reduction in cortical lesion volume following traumatic brain injury in rats (P < 0.05 at 10 and 25 mg/kg i.v.) validates remacemide's utility in acute neuroprotection studies [6]. This data provides a concrete effect size for power calculations and serves as a benchmark for comparing the efficacy of novel neuroprotective agents in TBI models.

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